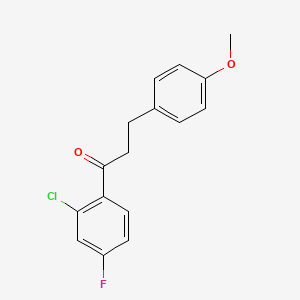

2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(18)10-15(14)17/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDHDFZFLIRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644288 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-13-1 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Method

This is the predominant method for synthesizing halogenated propiophenones, including 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone.

Reagents : The key reagents are chloroacetyl chloride (or related acyl chlorides) and fluorobenzene or substituted fluorobenzenes.

Catalysts : Traditional catalysts include anhydrous aluminum chloride (AlCl3). However, recent advances employ aluminum chloride-based ionic liquids, which offer milder reaction conditions and reduce waste.

Reaction Conditions : The reaction is typically carried out at low to moderate temperatures (0–30 °C) to control selectivity and minimize side reactions. The molar ratio of aromatic substrate to acyl chloride is carefully controlled, often close to 1:1.

Process : The acyl chloride is added dropwise to the aromatic compound in the presence of the catalyst. After completion, the product is isolated by distillation or extraction.

Advantages of Ionic Liquid Catalysts : Using ionic liquids such as [emim]Cl-AlCl3 mixtures allows for:

Reduced energy consumption

Minimized generation of aluminum-containing waste

Easier product separation by reduced pressure distillation

Catalyst recyclability

| Parameter | Typical Value |

|---|---|

| Reaction temperature | 0–30 °C |

| Molar ratio (fluorobenzene:chloroacetyl chloride) | 1.01–1.03 : 1 |

| Ionic liquid to chloroacetyl chloride ratio | 0.5 : 1 |

| Reaction time | 20–50 minutes |

| Distillation temperature | ~130 °C (reduced pressure) |

| Distillation pressure | ~10 mmHg |

Yield and Selectivity : Conversion rates of fluorobenzene exceed 95%, with high selectivity for the desired ketone product.

Industrial Relevance : This method is scalable and environmentally friendlier compared to traditional Friedel-Crafts reactions using AlCl3 in organic solvents, which generate large amounts of acidic waste and require multiple purification steps.

Aldol Condensation Route

An alternative synthetic route involves condensation reactions between substituted benzaldehydes and phenylacetic acid derivatives.

Reagents : 4-Chlorobenzaldehyde and 4-methoxyphenylacetic acid.

Catalysts and Bases : Sodium hydroxide and catalytic amines such as piperidine.

Mechanism : The reaction proceeds via aldol condensation, forming an α,β-unsaturated ketone intermediate, which upon dehydration and further processing yields the propiophenone.

Reaction Conditions : Controlled temperature and reaction time optimize yield and purity.

Applications : This method is useful for synthesizing propiophenones with specific substitution patterns and can be adapted for industrial scale-up using continuous flow reactors.

| Aspect | Friedel-Crafts Acylation (Ionic Liquid) | Aldol Condensation |

|---|---|---|

| Catalyst | Aluminum chloride ionic liquids | Base (NaOH), amine catalysts |

| Reaction Temperature | 0–30 °C | Moderate temperatures |

| Waste Generation | Low (recyclable ionic liquids) | Moderate (aqueous waste) |

| Reaction Time | 20–50 minutes | Several hours |

| Product Isolation | Reduced pressure distillation | Extraction and purification |

| Scalability | High, industrially feasible | High, with optimization |

| Selectivity and Yield | >95% conversion, high selectivity | Good, depends on conditions |

| Environmental Impact | Lower due to ionic liquid use | Moderate, due to aqueous waste |

The use of aluminum chloride-based ionic liquids in Friedel-Crafts acylation significantly improves the environmental profile of the synthesis by reducing hazardous waste and energy consumption.

The reaction conditions are mild, and the process avoids the use of large volumes of organic solvents, which is beneficial for industrial applications.

The aldol condensation method provides an alternative route, especially when specific substitution patterns are required, but may involve longer reaction times and more complex purification.

The presence of chloro and fluoro substituents influences the electronic properties of the aromatic rings, affecting reactivity and selectivity during synthesis.

Continuous flow reactors and automated systems can enhance the reproducibility and scalability of both methods.

| Parameter | Friedel-Crafts Acylation (Ionic Liquid) | Aldol Condensation |

|---|---|---|

| Starting Materials | Fluorobenzene, chloroacetyl chloride | 4-Chlorobenzaldehyde, 4-methoxyphenylacetic acid |

| Catalyst | [emim]Cl-AlCl3 ionic liquid | NaOH, piperidine |

| Temperature | 0–30 °C | Moderate (room temp to reflux) |

| Reaction Time | 20–50 minutes | Several hours |

| Product Isolation Method | Reduced pressure distillation | Extraction, crystallization |

| Yield | >95% conversion | Good, variable |

| Environmental Considerations | Low waste, recyclable catalyst | Moderate aqueous waste |

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carbonyl group to an alcohol.

Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including:

- Carbon-Carbon Bond Formation : Utilizing reactions such as Suzuki–Miyaura coupling.

- Functional Group Transformations : Including oxidation and reduction reactions that can yield alcohols or carboxylic acids.

Biology

The compound has been investigated for its biological activities, including:

- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The fluorine substitution enhances lipophilicity and reactivity, potentially increasing its biological efficacy .

- Antimicrobial Properties : Related compounds have demonstrated effectiveness against pathogens like Candida albicans, suggesting that this compound may also possess antifungal activity. Minimum inhibitory concentrations (MICs) indicate its potential as a therapeutic agent against fungal infections .

- Neuroprotective Effects : Emerging evidence points to neuroprotective properties, particularly against neurotoxic effects seen in certain conditions, warranting further investigation into its role in neurodegenerative diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor in the synthesis of pharmaceuticals aimed at treating various diseases due to its unique structural characteristics that influence biological interactions.

Industry

The compound finds applications in the production of:

- Pharmaceuticals : As an intermediate for synthesizing drugs with enhanced biological activity.

- Agrochemicals : Potentially useful in developing crop protection agents.

- Dyestuffs : Its chemical properties allow for incorporation into dyes used in textiles and other materials.

Data Table: Biological Activities of this compound

Case Study 1: Antitumor Activity

A study conducted on structurally similar propiophenones revealed that certain derivatives effectively inhibited cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of fluorine was found to enhance biological activity due to increased lipophilicity.

Case Study 2: Antifungal Efficacy

In vitro tests on Candida albicans demonstrated that derivatives of this compound exhibited varying degrees of antifungal activity. The MIC values indicated effective growth inhibition, particularly against preformed biofilms, highlighting its therapeutic potential against fungal infections.

Mechanistic Insights

The mechanism of action for this compound involves interactions with specific molecular targets:

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence its solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in halogen placement, substituent groups (e.g., methoxy vs. thiomethyl), or additional functional groups. Key comparisons are summarized below:

Table 1: Molecular and Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone | Not provided | C₁₆H₁₄ClFO₂ | 292.73 | 2'-Cl, 4'-F, 4-OCH₃ |

| 4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone | 898775-94-5 | C₁₆H₁₄ClFO₂ | 292.73 | 4'-Cl, 3'-F, 4-OCH₃ |

| 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone | 898757-29-4 | C₁₃H₁₃ClF₂O₃ | 291.69 | 2'-Cl, 4',5'-F, 1,3-dioxan-2-yl |

| 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone | 898775-04-7 | C₁₆H₁₄ClFO₂ | 292.73 | 2'-Cl, 4'-F, 3-OCH₃ |

| 2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone | 794573-87-8 | C₁₆H₁₄ClFOS | 308.79 | 2'-Cl, 4'-F, 4-SCH₃ |

Key Observations :

- Positional Isomerism : The compound in (3'-Cl,4'-F-4-OCH₃ ) is a positional isomer of the target compound. Halogen placement alters electronic effects (e.g., chlorine at 2' vs. 3' affects steric hindrance and electron withdrawal) .

- Thiomethyl vs. Methoxy : The thiomethyl group () introduces sulfur, increasing molecular weight and hydrophobicity, which may enhance metabolic stability in drug candidates .

Physical Properties

Limited data on boiling points and densities are available for select analogs:

Table 2: Physical Property Comparison

| Compound Name | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|

| 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone | 404.9 ± 40.0 (predicted) | 1.228 ± 0.06 (predicted) |

| Propiophenone (unsubstituted) | 218 | 1.010 |

Notes:

- The 3-methoxyphenyl variant () has a higher predicted boiling point than unsubstituted propiophenone due to increased molecular weight and polarity .

- Data gaps exist for other analogs, highlighting the need for experimental characterization.

Biological Activity

2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone is a compound belonging to the chalcone family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.75 g/mol. The structural features include:

- Chloro group at the 2' position

- Fluoro group at the 4' position

- Methoxy group at the 4-position of the phenyl ring

- Propiophenone backbone

These substituents enhance its reactivity and influence its biological activity, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that compounds within the chalcone family, including derivatives like this compound, exhibit significant anticancer properties. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For example, similar compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The antimicrobial potential of this compound has been noted in various studies. The structural characteristics allow it to interact effectively with microbial cell membranes or intracellular targets, leading to growth inhibition. For instance, studies on related compounds have demonstrated that modifications in substituent positions can significantly affect their antimicrobial efficacy against pathogens such as Candida albicans and Staphylococcus aureus .

The mechanism of action for this compound likely involves:

- Electrophilic interactions : The chloro and fluoro groups increase electrophilicity, allowing for interactions with nucleophilic sites in biological molecules.

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cell division and metabolism in cancer cells.

- Induction of oxidative stress : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of chloro-substituted chalcones for their anticancer activity. The results indicated that compounds with similar structural features to this compound exhibited enhanced cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of halogen substitution in improving biological activity.

Antimicrobial Efficacy Evaluation

In another investigation focused on antimicrobial properties, derivatives were tested against Candida albicans. The results showed that certain substitutions led to a significant reduction in fungal growth, suggesting that this compound could exhibit similar effects due to its structural similarities .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone | Structure | Moderate Antimicrobial |

| 3-Methoxypropiophenone | Structure | Low Anticancer Activity |

Q & A

Q. What are the recommended synthetic routes for 2'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, substituting a phenylpropiophenone derivative with chlorine and fluorine groups requires careful control of electrophilic aromatic substitution conditions. Key variables include:

- Catalyst : Lewis acids like AlCl₃ or FeCl₃ for halogenation .

- Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity .

- Temperature : Lower temperatures (0–5°C) minimize side reactions like over-halogenation .

Yield optimization typically involves monitoring via TLC or HPLC and quenching excess reagents with aqueous NaHCO₃ .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., chloro, fluoro, and methoxy groups) and aromatic coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₆H₁₃ClFO₂, expected MW: 294.04) .

- HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or specialized treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer : Contradictions often arise from impurities or regioisomers. Steps include:

- Repetitive Recrystallization : Use ethanol/water mixtures to isolate the pure product .

- 2D NMR (COSY, NOESY) : Assign ambiguous peaks by correlating proton-proton interactions .

- X-ray Crystallography : Resolve structural ambiguities definitively (e.g., confirming para-substitution of methoxy groups) .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological assays?

- Methodological Answer :

- Storage Conditions : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Lyophilization : For aqueous solutions, lyophilize and store as a powder to avoid hydrolysis .

Q. How can computational methods predict the compound’s reactivity in downstream modifications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., para-fluoro group for nucleophilic substitution) .

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Q. What analytical techniques detect and quantify trace impurities (e.g., from incomplete halogenation)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.